

Scalable Synthesis of 4-Acetylpyridine Oxime: Application Note & Protocol

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Compound of Interest

Compound Name: 4-Acetylpyridine oxime

CAS No.: 1194-99-6

Cat. No.: B1496176

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Executive Summary

This Application Note details the process development and scale-up protocol for the synthesis of **4-Acetylpyridine oxime** (4-APO), a critical intermediate in the synthesis of acetylcholinesterase reactivators (e.g., obidoxime, HI-6) used in organophosphate poisoning treatment.

While standard laboratory literature describes gram-scale synthesis using batch precipitation, this guide addresses kilogram-scale challenges: exotherm management during oxime formation, E/Z isomer control, and the safe handling of hydroxylamine hydrochloride.

Key Performance Indicators (KPIs)

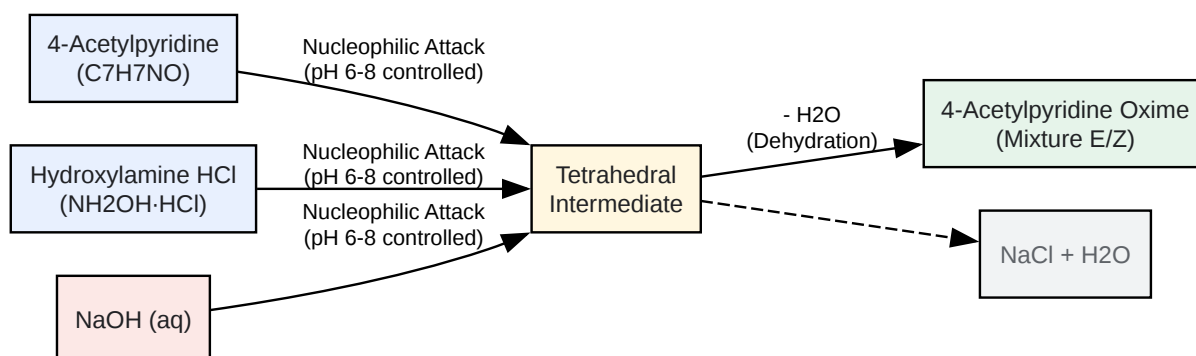
| Parameter | Target Specification |
|------------------------|--------------------------------------|
| Yield (Crude) | > 85% |
| Yield (Recrystallized) | > 65% (Pure E-isomer) |
| Purity (HPLC) | > 99.0% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 154–157°C (E-isomer) |

Reaction Mechanism & Chemistry

The synthesis involves the condensation of 4-acetylpyridine with hydroxylamine hydrochloride in an aqueous basic medium. This is a classic nucleophilic addition-elimination reaction.

Reaction Scheme

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration.



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Figure 1: Reaction pathway for the oximation of 4-acetylpyridine.

Isomerism Challenges

The product forms as a mixture of E (trans) and Z (cis) isomers, typically in a 5:1 ratio.[1][2]

- **Thermodynamic Product:** The E-isomer is thermodynamically more stable and less soluble in water.
- **Purification Strategy:** Exploiting the solubility difference in hot vs. cold water allows for the selective isolation of the E-isomer via recrystallization.

Process Safety Assessment (Critical)

WARNING: Hydroxylamine hydrochloride and oximes possess significant thermal hazards.

- **Thermal Runaway:** The oximation reaction is exothermic. On a large scale, heat removal capacity is the rate-limiting step.
 - **Control:** Do not add ketone as a bolus. Use a dosing pump.
- **Explosion Hazard:** Hydroxylamine residues can be explosive if concentrated or heated to dryness.
 - **Control:** Ensure all equipment is rinsed with water; never distill hydroxylamine solutions to dryness.
- **Toxicity:** 4-Acetylpyridine is a skin irritant.^{[3][4][5][6]} Hydroxylamine is a suspected mutagen and can cause methemoglobinemia.

Scale-Up Protocol (1 kg Batch Basis)

Equipment Requirements

- **Reactor:** 20 L Jacketed Glass Reactor with overhead mechanical stirring (pitch-blade impeller).
- **Temperature Control:** Circulating chiller capable of maintaining 0°C to 80°C.
- **Dosing:** Peristaltic pump for controlled addition of ketone.
- **Filtration:** Nutsche filter or large Buchner funnel with vacuum trap.

Reagents & Stoichiometry

| Reagent | MW (g/mol) | Equivalents | Mass/Vol | Moles |
|----------------------|--------------|-------------|----------|-------|
| 4-Acetylpyridine | 121.14 | 1.0 | 1.00 kg | 8.25 |
| Hydroxylamine HCl | 69.49 | 1.2 | 0.69 kg | 9.90 |
| NaOH (20% w/w) | 40.00 | ~1.2 | ~2.0 L | ~10.0 |
| Process Water | 18.02 | Solvent | 5.0 L | - |

Step-by-Step Procedure

Phase 1: Preparation of Hydroxylamine Solution

- Charge 1.4 L of deionized water into the 20 L reactor.
- Start stirring at 250 RPM.
- Add 0.69 kg Hydroxylamine Hydrochloride solids. Stir until fully dissolved (endothermic process; temperature may drop).
- Cool the reactor jacket to 0°C.

Phase 2: Neutralization & pH Adjustment

- Slowly add 20% NaOH solution (approx. 1.9–2.0 L) to the reactor via addition funnel.
- Critical Control Point: Monitor internal temperature. Maintain .
- Adjust pH to 6.0–7.0. Note: Free hydroxylamine base is unstable; preparing it in situ at low temperature is safer.

Phase 3: Reaction (Controlled Addition)

- Charge 1.00 kg of 4-Acetylpyridine into a separate feed vessel.
- Set the reactor internal temperature target to 5°C.

- Begin dosing 4-Acetylpyridine into the reactor over 45–60 minutes.
 - Observation: A white precipitate will begin to form almost immediately.
 - Exotherm Check: If

rises above 15°C, pause addition.
- Once addition is complete, maintain stirring at 0–5°C for 2 hours.
- IPC (In-Process Control): Take a 1 mL aliquot, filter, and analyze mother liquor by HPLC. Target: < 1.0% unreacted ketone.

Phase 4: Workup & Isolation

- Filter the thick slurry through a Nutsche filter.
- Wash the cake with 3 x 1.0 L of ice-cold water to remove residual NaCl and unreacted hydroxylamine.
- Pull dry under vacuum for 30 minutes.
 - Crude Yield Expectation: ~1.1 kg (wet cake).

Phase 5: Purification (Recrystallization)[\[1\]](#)[\[2\]](#)[\[7\]](#)

- Transfer the crude wet cake back into the reactor (clean reactor first).
- Add 15 L of Water.
- Heat the jacket to 90°C with vigorous stirring until the solid completely dissolves.
- Clarification (Optional): If the solution is colored, add 10g activated carbon and filter hot (requires heated filter).
- Controlled Cooling:
 - Cool to 60°C over 30 mins.

- Cool to 30°C over 2 hours (slow ramp promotes large crystal growth and E-isomer selectivity).
- Hold at 30°C for 1 hour.
- Filter the white crystalline solid.
- Dry in a vacuum oven at 45°C for 12 hours over P₂O₅ or silica gel.

Analytical Quality Control

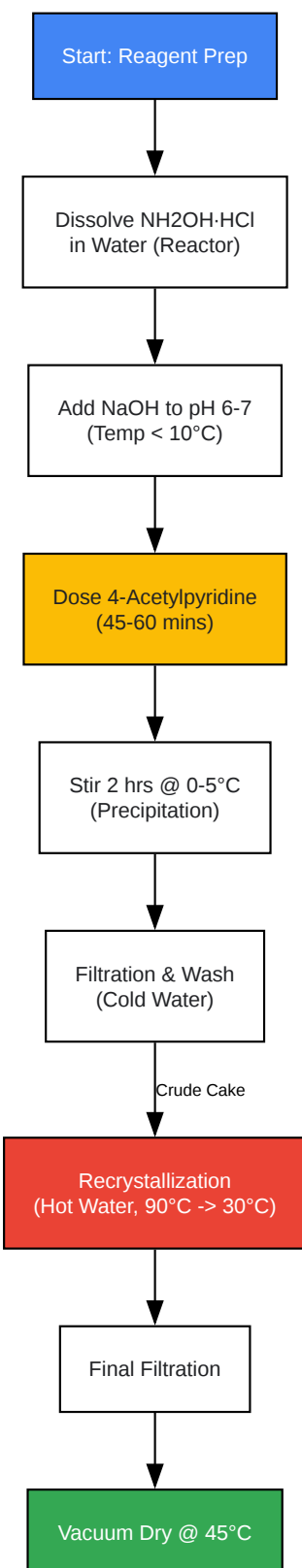
HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μm).
- Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile (Gradient 90:10 to 10:90).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Retention Time: 4-Acetylpyridine (~3.5 min), Oxime (~5.2 min).

NMR Specification (DMSO-d₆)

- ¹H NMR (400 MHz): δ 11.6 (s, 1H, NOH), 8.6 (d, 2H, Pyr-H), 7.6 (d, 2H, Pyr-H), 2.2 (s, 3H, CH₃).
- Note: Presence of satellite methyl peaks indicates Z-isomer contamination.

Process Flow Diagram



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Figure 2: Step-by-step unit operations for the scale-up synthesis.[8]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |
|----------------|--|--|
| Low Yield | pH too low (protonated pyridine) or too high. | Ensure pH is strictly 6.0–7.0 before ketone addition. |
| Oily Product | Impurities or temperature too high during precipitation. | Seed the mixture with pure crystals; ensure $T < 5^{\circ}\text{C}$. |
| High Z-isomer | Cooling too rapid during recrystallization. | Re-dissolve and cool slowly ($10^{\circ}\text{C}/\text{hour}$) to 30°C . |
| Color (Yellow) | Oxidation or trace iron contamination. | Use activated carbon treatment during recrystallization. |

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